Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the activation of B cells and is implicated in various autoimmune and inflammatory diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.
Mechanism Of Action
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the suppression of B cell activation and proliferation, as well as the modulation of the immune response and reduction of inflammation.
Biochemical And Physiological Effects
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been shown to have a potent and selective inhibitory effect on BTK activity in vitro and in vivo. It has also been shown to reduce B cell proliferation and survival, as well as modulate the immune response and reduce inflammation. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has a favorable pharmacokinetic profile and is well-tolerated in preclinical and clinical studies.
Advantages And Limitations For Lab Experiments
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK activity, favorable pharmacokinetic profile, and well-tolerated nature. However, there are also some limitations to the use of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise for synthesis and characterization.
Future Directions
There are several future directions for the study of Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate, including the evaluation of its efficacy and safety in clinical trials for the treatment of B cell malignancies and autoimmune diseases. Other potential future directions include the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as the investigation of the role of BTK in other diseases and biological processes. Overall, Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate represents a promising therapeutic option for the treatment of B cell malignancies and autoimmune diseases, and further research is needed to fully understand its potential applications.
Scientific Research Applications
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate has also been shown to modulate the immune response and reduce inflammation in various animal models.
properties
CAS RN |
147539-20-6 |
---|---|
Product Name |
Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |
Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-5-8-18-14-7-6-9-19-15(14)20-10-12-21(13-11-20)16(22)23-17(2,3)4/h6-7,9,18H,5,8,10-13H2,1-4H3 |
InChI Key |
AHEHSSRHLXDEAI-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
synonyms |
1-((1,1-DIMETHYLETHOXY)CARBONYL)-4-(3-(PROPYLAMINO)-2-PYRIDYL)-PIPERAZINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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